2-Methoxyphenalen-1-one

Übersicht

Beschreibung

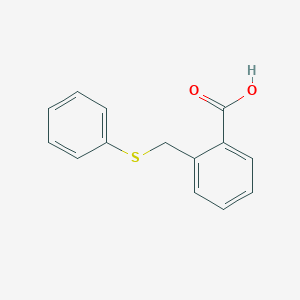

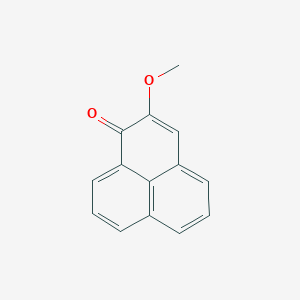

2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It has a molecular formula of C14H10O2 and a molecular weight of 210.23 g/mol . It is an oil-type compound .

Molecular Structure Analysis

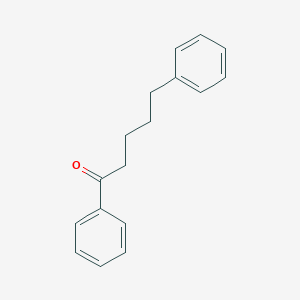

The molecular structure of 2-Methoxyphenalen-1-one consists of 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the search results do not provide a detailed structural analysis.Physical And Chemical Properties Analysis

2-Methoxyphenalen-1-one is an oil-type compound . It has a molecular weight of 210.23 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Based on the information available, here is a comprehensive analysis of “2-Methoxyphenalen-1-one” focusing on its scientific research applications:

Antifungal Activity

“2-Methoxyphenalen-1-one” has been shown to display significantly enhanced activity against Mycosphaerella fijiensis , which is a fungus responsible for the Black Sigatoka disease in bananas . This suggests its potential use as an antifungal agent in agricultural settings to protect crops from fungal infections.

Phytoalexin Properties

Phytoalexins are substances produced by plants as part of their defense mechanism against pathogens. “2-Methoxyphenalen-1-one” is identified as a type of phytoalexin, indicating its role in plant defense and its potential application in enhancing crop resistance to diseases .

Spectroscopic Studies

The compound’s structure has been assigned based on spectroscopic data, which implies its use in analytical chemistry for structure elucidation of similar organic compounds .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It displays significantly enhanced activity against Mycosphaerella fijiensis , a fungus that causes black leaf streak disease in bananas . This suggests that the primary target of 2-Methoxyphenalen-1-one is likely to be a key component of this fungus.

Mode of Action

It is known to display significantly enhanced activity against mycosphaerella fijiensis This suggests that the compound interacts with its target in a way that inhibits the growth or function of the fungus

Biochemical Pathways

Given its antifungal activity, it is likely that it interferes with essential biochemical pathways in Mycosphaerella fijiensis, leading to inhibited growth or function of the fungus

Pharmacokinetics

As a natural compound isolated from the rhizomes of Musa acuminata var , it is likely to have certain bioavailability in the plant tissue.

Result of Action

The primary known result of the action of 2-Methoxyphenalen-1-one is its antifungal activity against Mycosphaerella fijiensis By inhibiting the growth or function of this fungus, 2-Methoxyphenalen-1-one helps to protect the banana plant from black leaf streak disease

Eigenschaften

IUPAC Name |

2-methoxyphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZHCYXNNGLTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyphenalen-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-methoxyphenalen-1-one a potentially interesting compound for diabetes management?

A1: Research suggests that 2-methoxyphenalen-1-one, a phenylphenalenone-type phytoalexin, exhibits potent α-glucosidase inhibitory activity. [] α-Glucosidase inhibitors are a class of drugs used in diabetes management, as they slow down the breakdown of carbohydrates into glucose, thereby helping control blood sugar levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.